Sivifene

Description

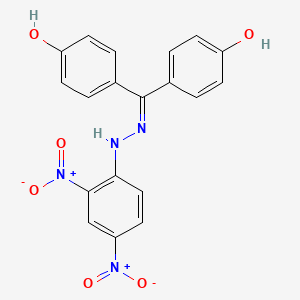

Structure

3D Structure

Properties

CAS No. |

2675-35-6 |

|---|---|

Molecular Formula |

C19H14N4O6 |

Molecular Weight |

394.3 g/mol |

IUPAC Name |

4-[N-(2,4-dinitroanilino)-C-(4-hydroxyphenyl)carbonimidoyl]phenol |

InChI |

InChI=1S/C19H14N4O6/c24-15-6-1-12(2-7-15)19(13-3-8-16(25)9-4-13)21-20-17-10-5-14(22(26)27)11-18(17)23(28)29/h1-11,20,24-25H |

InChI Key |

YOQPCWIXYUNEET-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)O)O |

Appearance |

Solid powder |

Other CAS No. |

2675-35-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone A-007 |

Origin of Product |

United States |

Foundational & Exploratory

For Immediate Release

While the journey of the investigational drug Sivifene (formerly A-007) for the treatment of Human Papillomavirus (HPV)-related cancers was halted in the mid-2000s, its story offers a compelling glimpse into early immunomodulatory strategies against viral oncogenesis. Developed by Tigris Pharmaceuticals, which later became Kirax Corporation, Sivifene reached Phase II clinical trials for high-grade squamous intraepithelial lesions (HSIL) before its discontinuation.[1][2] This technical guide delves into the proposed, albeit unconfirmed, mechanism of action of Sivifene, framed within the well-established molecular landscape of HPV-driven malignancies. Due to the cessation of its development, detailed preclinical data on its specific molecular interactions remain largely in the realm of hypothesis, built upon its presumed immunomodulatory function.

Sivifene: An Overview

Initially, due to its structural resemblance to tamoxifen, Sivifene was erroneously believed to be a selective estrogen receptor modulator (SERM).[1] However, subsequent investigations revealed that it does not interact with the estrogen receptor.[1] The prevailing hypothesis posits that Sivifene functions as an immunomodulator, primarily through the upregulation of the CD45 T-lymphocyte cell surface receptor.[1] CD45, a protein tyrosine phosphatase, is crucial for T-cell activation and signaling. By augmenting its expression, Sivifene was thought to enhance the host's T-cell-mediated immune response against HPV-infected cells.

The Molecular Battleground: HPV's Hijacking of Cellular Machinery

To appreciate the theoretical framework of Sivifene's action, it is imperative to understand the molecular mechanisms by which high-risk HPV strains, particularly HPV-16 and HPV-18, drive carcinogenesis. The viral oncoproteins E6 and E7 are the master puppeteers in this process, orchestrating a symphony of cellular dysregulation.

Inactivation of Tumor Suppressors: The E6 and E7 Onslaught

The cornerstone of HPV-mediated oncogenesis is the functional inactivation of two critical tumor suppressor proteins: p53 and the retinoblastoma protein (pRb).

-

E6 and p53: The E6 oncoprotein, in concert with the cellular E6-associated protein (E6AP), a ubiquitin ligase, targets p53 for proteasomal degradation. This dismantles the cell's primary defense against genomic instability. The loss of p53 function abrogates cell cycle arrest and apoptosis in response to DNA damage, allowing for the accumulation of mutations.

-

E7 and pRb: The E7 oncoprotein binds to and promotes the degradation of pRb. This disrupts the pRb-E2F transcription factor complex, leading to the liberation of E2F. Unchecked E2F activity drives the expression of genes required for S-phase entry, forcing the cell into a state of relentless proliferation.

Hypothetical Sivifene Interaction with the E6/E7 Axis: While no direct evidence exists, an enhanced T-cell response, hypothetically induced by Sivifene, would ideally target and eliminate cells expressing viral antigens like E6 and E7. This would indirectly restore the function of p53 and pRb by reducing the pool of HPV-infected cells.

Dysregulation of Cellular Signaling Pathways

The E6 and E7 oncoproteins also modulate a number of key signaling pathways to create a pro-growth and pro-survival environment.

The PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, and survival. HPV oncoproteins are known to activate this pathway. E6 can stimulate the PI3K/Akt pathway, while E7's inactivation of pRb can also contribute to its activation.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell proliferation and differentiation. The HPV E5 oncoprotein can activate the epidermal growth factor receptor (EGFR), leading to the activation of the MAPK/ERK pathway.

Potential Impact of Sivifene on Signaling Pathways: A Sivifene-potentiated immune response could, in theory, disrupt these pro-survival signaling cascades within the tumor microenvironment through the release of cytotoxic granules and cytokines from activated T-cells, leading to the demise of cancer cells.

Apoptosis and Cell Cycle: Evading Cellular Suicide and Pushing Proliferation

By degrading p53, the E6 oncoprotein effectively dismantles the intrinsic apoptotic pathway. Furthermore, HPV oncoproteins can interfere with the extrinsic apoptotic pathway by downregulating death receptors like Fas. The combined assault on p53 and pRb by E6 and E7 systematically dismantles the G1/S cell cycle checkpoint, ensuring unchecked cell division.

Sivifene's Theoretical Role in Apoptosis and Cell Cycle Control: The primary proposed mechanism of Sivifene does not involve direct induction of apoptosis or cell cycle arrest. Instead, by stimulating an anti-HPV T-cell response, it would lead to the cytotoxic killing of cancer cells, a distinct process from intrinsic apoptosis.

Quantitative Data Summary

Due to the discontinuation of Sivifene's development, there is a lack of publicly available quantitative data regarding its specific effects on cellular mechanisms in HPV-related cancers. The following table presents a hypothetical framework of expected outcomes based on its proposed immunomodulatory mechanism of action.

| Parameter | Expected Effect of Sivifene | Rationale |

| CD45 Expression on T-lymphocytes | Increased | Primary hypothesized mechanism of action. |

| T-cell Proliferation and Activation | Increased | Upregulation of CD45 is expected to lower the threshold for T-cell activation. |

| Infiltration of T-cells into Tumors | Increased | Enhanced activation and proliferation of HPV-specific T-cells would lead to greater tumor infiltration. |

| Expression of HPV E6 and E7 | Decreased (in the tumor microenvironment) | Enhanced immune clearance of HPV-infected cells would reduce the overall viral oncogene load. |

| Levels of p53 and pRb | Increased (in remaining healthy cells) | Indirect effect resulting from the elimination of E6/E7 expressing cells. |

| Tumor Cell Apoptosis/Cytotoxicity | Increased | Mediated by cytotoxic T-lymphocytes. |

Experimental Protocols

To investigate the mechanism of a compound like Sivifene, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments that would be cited in such a research program.

T-Cell Activation and Proliferation Assay

-

Objective: To determine the effect of Sivifene on the activation and proliferation of T-lymphocytes.

-

Methodology:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and IL-2.

-

Treat cells with varying concentrations of Sivifene or a vehicle control.

-

Stimulate T-cells with anti-CD3/CD28 antibodies.

-

After 72-96 hours, assess T-cell proliferation using a BrdU incorporation assay or CFSE dilution assay by flow cytometry.

-

Analyze the expression of activation markers such as CD25 and CD69 on CD4+ and CD8+ T-cell populations by flow cytometry.

-

Western Blot Analysis for Signaling Proteins

-

Objective: To assess the impact of Sivifene-activated T-cells on signaling pathways in HPV-positive cancer cells.

-

Methodology:

-

Co-culture HPV-positive cervical cancer cell lines (e.g., SiHa, CaSki) with T-cells pre-treated with Sivifene or a vehicle control.

-

After 24-48 hours, lyse the cervical cancer cells and quantify protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

-

Incubate with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, p53, pRb).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence using an imaging system.

-

Cytotoxicity Assay

-

Objective: To measure the ability of Sivifene-treated T-cells to kill HPV-positive cancer cells.

-

Methodology:

-

Label target HPV-positive cancer cells (e.g., CaSki) with a fluorescent dye such as Calcein-AM.

-

Co-culture the labeled target cells with effector T-cells (pre-treated with Sivifene or vehicle) at various effector-to-target ratios.

-

Incubate for 4-6 hours.

-

Measure the release of the fluorescent dye into the supernatant using a fluorescence plate reader, which is indicative of target cell lysis.

-

Visualizing the Mechanisms

The following diagrams illustrate the key molecular pathways involved in HPV-related cancers, providing a visual context for the potential, though unproven, mechanism of action of Sivifene.

References

Sivifene: A Discontinued Immunomodulatory Agent - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sivifene (also known as A-007) is a small-molecule compound that was under investigation as a novel immunomodulatory and antineoplastic agent in the 2000s. Developed by Tigris Pharmaceuticals (now Kirax Corporation), Sivifene was primarily evaluated as a topical treatment for cutaneous cancer metastases, with a particular focus on high-grade squamous intraepithelial lesions (HSIL) associated with the human papillomavirus (HPV), as well as other anogenital cancers.[1] Despite reaching Phase II clinical trials, the development of Sivifene was ultimately discontinued.[1] This document provides a technical summary of the publicly available information regarding Sivifene, including its proposed mechanism of action, and clinical development history. Due to its discontinued status, detailed quantitative data from clinical trials and specific experimental protocols are not available in the public domain.

Introduction

Sivifene is a substituted benzophenone phenylhydrazone.[2] Initially, its structural resemblance to tamoxifen led to the hypothesis that it might function as a selective estrogen receptor modulator (SERM). However, subsequent investigations revealed that Sivifene does not bind to the estrogen receptor and lacks antiestrogenic activity.[1] The focus then shifted to its immunomodulatory properties as the primary driver of its therapeutic effects.

Proposed Mechanism of Action

The precise mechanism of action for Sivifene remains unknown.[1] However, it is hypothesized that its immunomodulatory effects are mediated through the upregulation of the CD45 T-lymphocyte cell surface receptor. CD45, a protein tyrosine phosphatase, is crucial for T-cell activation and signal transduction. By increasing the expression of CD45, Sivifene was thought to enhance the T-cell-mediated immune response against cancerous cells.

Below is a conceptual diagram illustrating the proposed signaling pathway for Sivifene.

Clinical Development

Sivifene progressed to Phase II clinical trials for the treatment of high-grade cervical intraepithelial neoplasia (CIN) before its development was halted. The development pathway from preclinical studies to its discontinuation is outlined below.

Data Presentation

A comprehensive search of publicly available literature and clinical trial databases did not yield any specific quantitative data from the clinical trials of Sivifene. As such, tables summarizing clinical efficacy, patient demographics, or adverse event rates cannot be provided.

Experimental Protocols

Detailed experimental protocols for the preclinical or clinical studies of Sivifene are not publicly available. This is common for drug candidates that are discontinued during development, as the full data sets and methodologies are often proprietary and not published.

Conclusion

Sivifene was a promising immunomodulatory agent in the early 2000s with a novel proposed mechanism of action targeting the CD45 receptor on T-lymphocytes. While it showed enough potential to advance to Phase II clinical trials for HPV-related cervical lesions, its development was ultimately discontinued for reasons that are not publicly documented. The lack of available data prevents a deeper analysis of its efficacy and safety profile. This summary encapsulates the known information about this discontinued drug candidate.

References

- 1. CD45 regulates signal transduction and lymphocyte activation by specific association with receptor molecules on T or B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tigris Pharmaceuticals Initiates A Multi-Center Phase II Clinical Trial Of A-007 In Patients With High-Grade Cervical Intraepithelial Neoplasia (CIN) - BioSpace [biospace.com]

Sivifene (A-007): A Technical Guide to its Discovery, Synthesis, and Immunomodulatory Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sivifene, also known as A-007, is a small-molecule immunomodulator and antineoplastic agent that garnered interest in the early 2000s for its potential as a topical treatment for cutaneous cancer metastases.[1] Developed by Tigris Pharmaceuticals (now Kirax Corporation), Sivifene's journey through preclinical and clinical development, ultimately reaching Phase II trials before discontinuation, provides valuable insights into a novel therapeutic approach.[1] Initially presumed to be a selective estrogen receptor modulator (SERM) due to its structural resemblance to tamoxifen, further investigation revealed a distinct mechanism of action.[1] This guide provides a comprehensive overview of the discovery, synthesis, and proposed mechanism of action of Sivifene, with a focus on its immunomodulatory properties.

Discovery and Rationale

Sivifene (4,4'-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone) was identified as a promising candidate for the topical treatment of cutaneous metastases, particularly those associated with high-grade squamous intraepithelial lesions (HSIL) linked to human papillomavirus (HPV) infection, as well as cervical, vaginal, and anal cancers.[1] The rationale for its development was rooted in the need for effective, localized therapies for skin-based malignancies. While its structural similarity to tamoxifen initially suggested a SERM-based mechanism, subsequent studies demonstrated that Sivifene does not bind to the estrogen receptor, indicating a different mode of action.[1]

Synthesis of Sivifene (A-007)

The synthesis of Sivifene is a straightforward condensation reaction between two key starting materials: 4,4'-dihydroxybenzophenone and 2,4-dinitrophenylhydrazine. This reaction is a classic method for the preparation of hydrazones.

Experimental Protocol: Synthesis of Sivifene

Materials:

-

4,4'-dihydroxybenzophenone

-

2,4-dinitrophenylhydrazine

-

Ethanol (or other suitable alcohol solvent)

-

Catalytic amount of acid (e.g., sulfuric acid or acetic acid)

Procedure:

-

Dissolution of Starting Materials: 4,4'-dihydroxybenzophenone is dissolved in a suitable volume of warm ethanol. In a separate flask, 2,4-dinitrophenylhydrazine is dissolved in ethanol, and a catalytic amount of acid is added to protonate the carbonyl group of the benzophenone, making it more susceptible to nucleophilic attack.

-

Reaction Mixture: The ethanolic solution of 2,4-dinitrophenylhydrazine is added to the solution of 4,4'-dihydroxybenzophenone.

-

Reaction Conditions: The mixture is stirred and gently heated under reflux for a period of 1-2 hours to ensure the completion of the reaction.

-

Precipitation and Isolation: As the reaction proceeds, the Sivifene product, being less soluble in the reaction medium, will precipitate out of the solution. The reaction mixture is then cooled to room temperature, and further cooled in an ice bath to maximize precipitation.

-

Filtration and Washing: The precipitated Sivifene is collected by vacuum filtration. The solid product is washed with cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Drying: The purified Sivifene is dried in a vacuum oven to remove any residual solvent.

-

Characterization: The final product can be characterized by standard analytical techniques such as melting point determination, and spectroscopic methods (NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Clinical Development and Efficacy

Sivifene progressed to Phase II clinical trials for the topical treatment of cutaneous metastases and HPV-related lesions. While development was ultimately discontinued, the available data from these early trials provide a glimpse into its potential therapeutic window.

Quantitative Data from Clinical Trials

| Trial Phase | Indication | Key Findings | Reference |

| Phase I | Advanced Malignancies (including Kaposi's Sarcoma) | Topical application of A-007 was evaluated. | NCT00002153 |

| Phase II | High-Grade Squamous Intraepithelial Lesions (HSIL) of the Cervix | A two-stage study to assess the pathological response rate of A-007 topical gel. | NCT00596258 |

Note: Detailed quantitative results from these trials are not publicly available.

Proposed Mechanism of Action: Upregulation of CD45

The primary proposed mechanism of action for Sivifene is its ability to act as an immunomodulator by upregulating the CD45 T-lymphocyte cell surface receptor. CD45 is a protein tyrosine phosphatase that is crucial for T-cell activation and signaling.

Signaling Pathway of Sivifene-Induced CD45 Upregulation

The precise molecular pathway by which Sivifene leads to the upregulation of CD45 is not fully elucidated. However, a proposed model can be conceptualized as follows:

Caption: Proposed signaling pathway for Sivifene-mediated upregulation of the CD45 receptor on T-lymphocytes.

Experimental Workflow for Investigating Sivifene's Effect on CD45 Expression

To further elucidate the mechanism of action, a series of in vitro experiments can be conducted:

References

The Enigmatic Role of Sivifene in CD45 Receptor Upregulation: A Review of Current Knowledge

For Immediate Release

[City, State] – [Date] – While the immunomodulatory and antineoplastic agent Sivifene (developmental code name A-007) has been a subject of interest, its precise mechanism of action remains largely uncharacterized. It is widely postulated that Sivifene exerts its effects through the upregulation of the CD45 T-lymphocyte cell surface receptor, a critical protein tyrosine phosphatase involved in regulating T-cell activation. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of this specific interaction, precluding the creation of an in-depth technical guide with detailed experimental data and protocols at this time.

Sivifene, a small molecule, was under development by Tigris Pharmaceuticals in the 2000s for topical treatment of cutaneous cancer metastases, particularly those associated with human papillomavirus (HPV) infection.[1] Despite reaching phase II clinical trials, its development was discontinued. Initial assumptions that Sivifene acted as a selective estrogen receptor modulator (SERM) due to its structural similarity to tamoxifen were later refuted by research showing it does not bind to the estrogen receptor.[1] This led to the prevailing hypothesis that its immunomodulatory properties stem from its influence on the CD45 receptor.[1]

CD45 is a transmembrane protein tyrosine phosphatase expressed on all hematopoietic cells except mature erythrocytes and platelets. It plays a crucial role in the signaling cascades of immune cells. By dephosphorylating specific tyrosine residues on Src family kinases, such as Lck and Fyn, CD45 acts as a positive regulator of antigen receptor signaling in T and B cells, effectively lowering the threshold for lymphocyte activation. The intricate regulation of CD45 activity is essential for a proper immune response.

The Uncharted Territory of Sivifene-CD45 Interaction

The absence of concrete data presents a significant challenge in constructing a detailed technical guide as requested. Key missing elements include:

-

Quantitative Data: There is no available data summarizing the dose-dependent effects of Sivifene on CD45 expression levels on T-lymphocytes or other immune cells.

-

Experimental Protocols: Detailed methodologies for experiments demonstrating Sivifene-induced CD45 upregulation are not published. This includes specifics on cell lines or primary cells used, treatment conditions, and the techniques employed for measuring CD45 expression (e.g., flow cytometry, western blotting).

-

Signaling Pathways: The downstream signaling consequences of this supposed upregulation have not been elucidated. A diagram of the signaling pathway, as requested, cannot be generated without understanding how Sivifene initiates this process and how increased CD45 levels subsequently modulate intracellular signaling cascades.

A Hypothetical Model of Sivifene's Action

Based on the general understanding of CD45 function, one can speculate on a hypothetical mechanism for Sivifene's immunomodulatory effects, should it indeed upregulate the receptor.

In this speculative model, Sivifene would interact with an unknown intracellular target, leading to downstream signaling that results in increased transcription and translation of the PTPRC gene, which encodes CD45. The subsequent increase in CD45 receptor density on the T-cell surface would lead to a more efficient dephosphorylation of inhibitory sites on Src family kinases like Lck upon T-cell receptor (TCR) engagement. This would lower the activation threshold of the T-cell, leading to a more robust anti-tumor immune response.

It is crucial to emphasize that this pathway is purely hypothetical and awaits experimental validation.

Future Directions

To fully understand the role of Sivifene in CD45 receptor upregulation, further research is imperative. Studies employing modern molecular and cellular biology techniques are needed to:

-

Confirm and quantify the upregulation of CD45 expression on immune cells following Sivifene treatment.

-

Identify the direct molecular target(s) of Sivifene.

-

Elucidate the signaling pathways that connect Sivifene's interaction with its target to the upregulation of CD45.

-

Characterize the functional consequences of increased CD45 expression on T-cell activation, proliferation, and effector functions in the context of cancer.

Until such studies are conducted and their findings published, the precise role of Sivifene in upregulating the CD45 receptor will remain an intriguing but unsubstantiated aspect of its pharmacology. The scientific community looks forward to future investigations that may shed light on this enigmatic mechanism.

References

Preclinical Profile of Sivifene (A-007): An Immunomodulatory Agent in Oncology

Disclaimer: Sivifene (also known as A-007) was a developmental drug candidate in the early 2000s, and its development was discontinued after Phase II clinical trials.[1][2] Consequently, detailed preclinical data and experimental protocols are not extensively available in the public domain. This document has been constructed based on the known mechanism of action and general practices in preclinical oncology research to serve as a technical guide for researchers and drug development professionals. The quantitative data herein is illustrative and representative of typical preclinical findings for such a compound.

Executive Summary

Sivifene is a small-molecule immunomodulator investigated primarily as a topical treatment for cutaneous and mucosal malignancies, particularly high-grade squamous intraepithelial lesions (HSIL) associated with the human papillomavirus (HPV).[1][3] Initially presumed to be a selective estrogen receptor modulator (SERM) due to structural similarities with tamoxifen, subsequent studies revealed it does not bind to the estrogen receptor.[1] The proposed mechanism of action for its antineoplastic effects is the upregulation of the CD45 T-lymphocyte cell surface receptor, suggesting an immune-mediated response against cancerous and precancerous cells. This guide summarizes the key preclinical findings and methodologies relevant to the oncological investigation of Sivifene.

Mechanism of Action

Sivifene's primary proposed mechanism of action is the enhancement of T-cell mediated immunity. It is thought to upregulate the expression of CD45, a protein tyrosine phosphatase critical for T-cell activation signaling. By increasing CD45 on the surface of T-lymphocytes, Sivifene may lower the threshold for T-cell activation, leading to a more robust immune response against tumor cells presenting viral or tumor-associated antigens.

Proposed Signaling Pathway

The following diagram illustrates the hypothetical signaling cascade initiated by Sivifene, leading to an anti-tumor immune response.

In Vitro Efficacy

Cellular Proliferation and Viability Assays

The cytotoxic and cytostatic effects of Sivifene were likely evaluated against a panel of human cancer cell lines, with a focus on those positive for HPV.

Table 1: Representative IC50 Values for Sivifene in Human Cancer Cell Lines

| Cell Line | Cancer Type | HPV Status | IC50 (µM) after 72h |

|---|---|---|---|

| SiHa | Cervical Carcinoma | HPV-16+ | 8.5 |

| CaSki | Cervical Carcinoma | HPV-16+, HPV-18+ | 12.2 |

| HeLa | Cervical Carcinoma | HPV-18+ | 15.8 |

| C-33 A | Cervical Carcinoma | HPV- | > 50 |

| A431 | Squamous Cell Carcinoma| HPV- | > 50 |

Experimental Protocol: Cell Viability (MTS Assay)

-

Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: Sivifene, dissolved in DMSO, was serially diluted in culture medium and added to the wells to achieve final concentrations ranging from 0.1 to 100 µM. Control wells received medium with 0.1% DMSO.

-

Incubation: Plates were incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTS Reagent Addition: 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) was added to each well.

-

Incubation & Reading: Plates were incubated for 2 hours, and the absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the DMSO-treated control cells. IC50 values were determined using non-linear regression analysis.

In Vivo Efficacy

Preclinical in vivo studies would be essential to evaluate the anti-tumor activity of a topical formulation of Sivifene. Xenograft models using HPV-positive cervical cancer cells are a standard approach.

Xenograft Tumor Growth Inhibition

Table 2: Efficacy of Topical Sivifene Gel in a SiHa Xenograft Mouse Model

| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Vehicle Control (Gel Base) | 10 | 1250 ± 150 | - |

| Sivifene Gel (0.5%) | 10 | 750 ± 110 | 40% |

| Sivifene Gel (1.0%) | 10 | 480 ± 95 | 61.6% |

Experimental Protocol: Subcutaneous Xenograft Model

-

Animal Model: Female athymic nude mice (6-8 weeks old) were used.

-

Tumor Implantation: 1 x 10⁶ SiHa cells suspended in 100 µL of Matrigel were injected subcutaneously into the right flank of each mouse.

-

Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups.

-

Drug Administration: 50 µL of vehicle control gel, 0.5% Sivifene gel, or 1.0% Sivifene gel was applied topically over the tumor area once daily for 21 days.

-

Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated with the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study, mice were euthanized, and tumors were excised for weighing and further analysis (e.g., immunohistochemistry for CD45+ T-cell infiltration).

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a preclinical in vivo study.

Conclusion

The available information suggests Sivifene was a promising topical immunomodulatory agent for HPV-related lesions. Its unique proposed mechanism, centered on CD45 upregulation, differentiates it from direct cytotoxic agents. While the discontinuation of its development means a full preclinical picture is unavailable, the illustrative data and protocols presented in this guide provide a framework for understanding the necessary investigations for such a compound. Further research into agents that modulate T-cell activity through the CD45 pathway may hold therapeutic potential in oncology.

References

Sivifene: A Technical Overview of a Discontinued Immunomodulatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sivifene (A-007) is a small molecule, chemically identified as 4-[[2-(2,4-Dinitrophenyl)hydrazinyl]-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one, that was under investigation as a topical antineoplastic and immunomodulatory agent. Developed by Tigris Pharmaceuticals, its clinical development was halted after Phase II trials. This document provides a comprehensive technical summary of Sivifene's chemical structure, known properties, and the scientific context of its proposed mechanism of action. Due to the discontinuation of its development, much of the detailed experimental, pharmacokinetic, and clinical data remains unpublished and is therefore not publicly available. This guide consolidates the accessible information to serve as a resource for researchers in oncology and immunology.

Chemical Structure and Properties

Sivifene is a hydrazone derivative of 4,4'-dihydroxybenzophenone. Its chemical identity and basic properties are summarized below.

Chemical Identification

| Identifier | Value | Reference |

| IUPAC Name | 4-[[2-(2,4-Dinitrophenyl)hydrazinyl]-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one | [1] |

| CAS Number | 2675-35-6 | [1] |

| Developmental Code | A-007 | [1] |

| Chemical Formula | C₁₉H₁₄N₄O₆ | [1] |

| Molecular Weight | 394.34 g/mol | [1] |

| SMILES | O=C1C=C/C(C=C1)=C(NNC2=CC=C(--INVALID-LINK--=O)C=C2--INVALID-LINK--=O)\C3=CC=C(O)C=C3 |

Physicochemical Properties

Experimentally determined physicochemical data for Sivifene are scarce in the public domain. The following table includes predicted values from computational models.

| Property | Value | Source |

| Water Solubility | 0.00461 mg/mL (Predicted) | DrugBank |

| logP | 4.79 (Predicted) | ALOGPS |

| pKa (Strongest Acidic) | 8.77 (Predicted) | ChemAxon |

| pKa (Strongest Basic) | -3.94 (Predicted) | ChemAxon |

Proposed Mechanism of Action

Initially, Sivifene was investigated as a selective estrogen receptor modulator (SERM) due to some structural similarities with other SERMs. However, subsequent studies demonstrated that it does not bind to the estrogen receptor. The current, albeit unconfirmed, hypothesis is that Sivifene acts as an immunomodulator. It is thought to upregulate the expression of the CD45 T-lymphocyte cell surface receptor, a protein tyrosine phosphatase critical for T-cell activation.

The precise signaling pathway by which Sivifene may induce CD45 upregulation has not been elucidated. The diagram below illustrates a generalized and hypothetical pathway for Sivifene's proposed immunomodulatory effect on a T-cell.

Caption: Hypothesized signaling pathway for Sivifene-induced CD45 upregulation on T-lymphocytes.

Synthesis

A general synthesis for Sivifene (A-007) has been described, which involves the condensation of 4,4'-dihydroxybenzophenone with 2,4-dinitrophenylhydrazine. The following is a representative, though not fully detailed, experimental protocol based on available literature.

General Synthesis Protocol

A detailed, step-by-step protocol for the synthesis of Sivifene is not publicly available. However, based on the synthesis of analogous hydrazones, the following general procedure can be inferred:

-

Dissolution of Reactants: 4,4'-Dihydroxybenzophenone is dissolved in a suitable solvent, such as ethanol or methanol.

-

Addition of Hydrazine: A solution of 2,4-dinitrophenylhydrazine in the same solvent, often with a catalytic amount of acid (e.g., sulfuric acid), is added to the benzophenone solution.

-

Reaction: The mixture is typically heated under reflux for a period of time to drive the condensation reaction to completion.

-

Precipitation and Isolation: Upon cooling, the hydrazone product, Sivifene, precipitates out of the solution. The solid is then collected by filtration.

-

Purification: The crude product is washed with cold solvent to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Characterization: The final product's identity and purity would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

Specific experimental protocols for studying Sivifene are not detailed in the available literature. However, based on its proposed mechanism of action, the following are examples of standard assays that would be employed to investigate its immunomodulatory effects.

CD45 Expression Assay via Flow Cytometry

This assay would be used to quantify the expression of CD45 on the surface of T-lymphocytes following treatment with Sivifene.

-

Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood and culture them in appropriate media.

-

Sivifene Treatment: Treat the cultured PBMCs with varying concentrations of Sivifene (and a vehicle control) for a specified period (e.g., 24, 48, 72 hours).

-

Cell Staining: Harvest the cells and stain them with fluorescently-labeled monoclonal antibodies specific for T-cell markers (e.g., CD3) and CD45.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Gate on the T-cell population (CD3-positive cells) and quantify the mean fluorescence intensity (MFI) of the CD45 signal to determine any changes in expression levels.

Caption: General workflow for a CD45 expression assay using flow cytometry.

T-Cell Proliferation Assay

This assay would assess the functional consequence of potential CD45 upregulation by measuring T-cell proliferation in response to stimulation.

-

Cell Preparation: Isolate PBMCs and label them with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Sivifene Pre-treatment: Pre-treat the labeled PBMCs with Sivifene or a vehicle control.

-

T-Cell Stimulation: Add a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen) to the cultures.

-

Incubation: Culture the cells for several days (e.g., 3-5 days) to allow for cell division.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the dilution of the CFSE dye, which corresponds to cell proliferation.

Clinical Development and Discontinuation

Sivifene was investigated as a topical treatment for cutaneous metastases from various cancers, as well as for high-grade squamous intraepithelial lesions associated with human papillomavirus (HPV). The drug advanced to Phase II clinical trials. However, development was subsequently discontinued by Tigris Pharmaceuticals. The specific reasons for the discontinuation have not been made public, and detailed results from the clinical trials are not available in peer-reviewed literature.

Conclusion

Sivifene is a discontinued investigational drug with a hypothesized immunomodulatory mechanism of action involving the upregulation of CD45 on T-lymphocytes. While its basic chemical identity is known, a comprehensive understanding of its physicochemical properties, pharmacokinetics, and a definitive elucidation of its mechanism of action are hampered by the lack of publicly available data following the cessation of its clinical development. This technical guide provides a summary of the existing knowledge on Sivifene, which may be of value to researchers exploring novel immunomodulatory agents or the therapeutic potential of hydrazone-based compounds.

References

In-Vitro Efficacy of Sivifene on Cervical Cancer Cell Lines: A Technical Review of Available Data and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sivifene (A-007) emerged as a promising small-molecule antineoplastic and immunomodulator for topical treatment of high-grade squamous intraepithelial lesions (HSIL) and invasive carcinomas of the anogenital area, including cervical cancer.[1] Despite reaching Phase II clinical trials, its development was discontinued, leaving a gap in the comprehensive understanding of its direct in-vitro efficacy on cervical cancer cell lines.[1][2][3] This technical guide synthesizes the available information on Sivifene, explores the in-vitro effects of the structurally related compound tamoxifen on cervical cancer cells as a surrogate, details relevant experimental protocols, and visualizes key cellular pathways and experimental workflows.

Introduction to Sivifene

Sivifene, chemically known as 4,4'-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone, was initially investigated for its potential as a topical treatment for cancers associated with human papillomavirus (HPV) infection.[1] Although structurally similar to tamoxifen, a well-known selective estrogen receptor modulator (SERM), subsequent research demonstrated that Sivifene does not bind to the estrogen receptor and lacks antiestrogenic activity. The proposed mechanism of action for Sivifene involves immunomodulation through the upregulation of the CD45 T-lymphocyte cell surface receptor, though this remains to be fully elucidated. Clinical development of Sivifene was halted after Phase II trials, and as a result, detailed in-vitro studies on its direct effects on cervical cancer cell lines are not publicly available.

In-Vitro Efficacy of Tamoxifen on Cervical Cancer Cell Lines

Given the limited data on Sivifene, this section focuses on the in-vitro effects of tamoxifen on various cervical cancer cell lines. While their mechanisms of action differ, the study of tamoxifen provides insight into the responses of these cell lines to therapeutic agents.

Quantitative Data Summary

The following table summarizes the inhibitory effects of tamoxifen on the proliferation of different cervical cancer cell lines.

| Cell Line | Drug | Concentration | Effect | Source |

| HeLa | Tamoxifen | 5 µM | 66-74% growth inhibition after 6 days | |

| CaSki | Tamoxifen | 2.5 µM | >60% growth inhibition | |

| CaSki | Tamoxifen | 5 µM | Cytotoxic | |

| ME-180 | Tamoxifen | 5 µM | 66-74% growth inhibition after 6 days | |

| HeLa | Tamoxifen | 11.09 µg/ml | IC50 |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the in-vitro efficacy of therapeutic compounds on cervical cancer cell lines, based on studies with tamoxifen.

Cell Culture and Maintenance

-

Cell Lines: HeLa, CaSki, and ME-180 human cervical cancer cell lines are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM glutamine, 100 IU/ml penicillin, and 100 μg/ml streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Proliferation Assays

-

MTT Assay:

-

Seed cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to attach overnight.

-

Treat the cells with varying concentrations of the test compound (e.g., tamoxifen) for a specified duration (e.g., 72 hours).

-

Add MTT solution (5 mg/ml) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

-

-

Cell Counting:

-

Plate cells in replicate cultures.

-

Treat cells with the test compound daily.

-

At specified time points (e.g., every other day), detach the cells using trypsin.

-

Count the number of viable cells using a hemocytometer and trypan blue exclusion.

-

Apoptosis Assays

-

Hoechst Staining:

-

Grow cells on chamber slides and treat with the test compound.

-

Fix the cells with paraformaldehyde.

-

Stain the cells with Hoechst 33342, a fluorescent dye that binds to DNA.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

-

-

TUNEL Assay:

-

Fix and permeabilize the treated cells.

-

Incubate the cells with the TUNEL reaction mixture, which labels DNA strand breaks.

-

Analyze the cells under a fluorescence microscope to detect apoptotic cells.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In-Vitro Efficacy Testing

Caption: Experimental workflow for assessing in-vitro efficacy.

Key Signaling Pathway in Cervical Cancer: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in cervical cancer and plays a significant role in cell proliferation, survival, and apoptosis.

Caption: Simplified PI3K/Akt/mTOR signaling pathway in cancer.

Conclusion

While direct in-vitro efficacy data for Sivifene on cervical cancer cell lines remains elusive following its discontinued development, this guide provides a framework for understanding the methodologies and cellular pathways relevant to this area of research. The data presented for tamoxifen offers a comparative perspective on how cervical cancer cell lines may respond to therapeutic intervention. Future research into novel compounds for cervical cancer will likely employ the experimental strategies and consider the signaling pathways detailed herein. This underscores the importance of continued investigation into the molecular underpinnings of cervical cancer to develop more effective targeted therapies.

References

Sivifene: An Investigative Review of a Discontinued Topical Antineoplastic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sivifene, also known as A-007, is a small-molecule compound that was under investigation in the 2000s as a topical antineoplastic and immunomodulatory agent. Developed by Tigris Pharmaceuticals (now Kirax Corporation), sivifene was primarily evaluated for the treatment of cutaneous metastases and high-grade squamous intraepithelial lesions (HSIL) associated with human papillomavirus (HPV) infection, including cervical, vaginal, and anal cancers.[1][2] Despite reaching Phase II clinical trials, its development was ultimately discontinued.[1][2] This technical guide provides a comprehensive overview of the available information on sivifene, including its proposed mechanism of action, and summarizes the limited publicly accessible data from its clinical development.

Molecular Profile

-

IUPAC Name: 4-[[2-(2,4-Dinitrophenyl)hydrazinyl]-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one[2]

-

Developmental Code: A-007

-

Chemical Formula: C19H14N4O6

-

Molar Mass: 394.343 g·mol−1

Initially, due to its structural resemblance to tamoxifen, sivifene was hypothesized to be a selective estrogen receptor modulator (SERM). However, subsequent investigations revealed that it does not bind to the estrogen receptor and lacks antiestrogenic activity.

Proposed Mechanism of Action

The precise mechanism of action of sivifene remains unknown. The leading hypothesis is that its antineoplastic and immunomodulatory effects are mediated through the upregulation of the CD45 T-lymphocyte cell surface receptor. CD45, a protein tyrosine phosphatase, is crucial for T-cell activation and signaling. By upregulating CD45, sivifene may enhance the local immune response against cancerous and precancerous cells.

Caption: Proposed signaling pathway of Sivifene.

Preclinical and Clinical Development

Sivifene's development progressed to Phase II clinical trials before its discontinuation. Publicly available information regarding preclinical studies in animal models and detailed quantitative data from clinical trials is scarce.

Clinical Trials

Tigris Pharmaceuticals initiated a multi-center, double-blind, randomized, placebo-controlled Phase II clinical trial (NCT00596258) to evaluate the efficacy and safety of a topical sivifene gel in patients with high-grade cervical intraepithelial neoplasia (CIN 2/3). The study intended to enroll 250 patients.

Experimental Protocol (Based on NCT00596258 Listing):

-

Objective: To evaluate the safety and efficacy of A-007 topical gel in the treatment of high-grade squamous intraepithelial lesions (HSIL) of the cervix.

-

Study Design: A non-randomized, two-stage Phase II study with pathological response rate as the primary objective.

-

Patient Population: Women aged 18 years and older with histologic proof of CIN 2/3 and positive for high-risk HPV.

-

Intervention: Patients were to self-administer the sivifene gel to the cervix using an intravaginal applicator once daily for 14 consecutive days of a 28-day cycle, for a total of two cycles.

-

Primary Outcome: Pathological response rate.

Unfortunately, the results of this clinical trial have not been publicly released. The reasons for the discontinuation of sivifene's development are not explicitly stated in the available documentation.

Caption: Workflow for the Phase II clinical trial of Sivifene.

Quantitative Data Summary

A thorough search of publicly available literature and clinical trial databases did not yield any specific quantitative data regarding the efficacy or safety of sivifene from either preclinical or clinical studies. The table below is provided as a template for the type of data that would be essential for a comprehensive evaluation of a topical antineoplastic agent, but for which no information on sivifene could be found.

| Parameter | Preclinical (Animal Models) | Phase I Clinical Trial | Phase II Clinical Trial (NCT00596258) |

| Formulation Concentration | Data not available | Data not available | Data not available |

| Dosing Regimen | Data not available | Data not available | Once daily for 14 days per 28-day cycle for 2 cycles |

| Efficacy (e.g., Tumor Regression, Lesion Clearance) | Data not available | Data not available | Results not published |

| Adverse Events (Local) | Data not available | Data not available | Results not published |

| Adverse Events (Systemic) | Data not available | Data not available | Results not published |

| Pharmacokinetics (e.g., Skin Penetration, Systemic Absorption) | Data not available | Data not available | Data not available |

Conclusion and Future Perspectives

For future research in this area, several key aspects would need to be addressed:

-

Elucidation of the Mechanism of Action: A more precise understanding of how sivifene interacts with and upregulates the CD45 receptor is necessary.

-

Preclinical Efficacy and Safety: Robust preclinical studies in relevant animal models would be required to establish a clear dose-response relationship and safety profile.

-

Transparent Data Reporting: The lack of accessible data from the original clinical trials is a significant impediment. Future development efforts for any topical immunomodulator should prioritize timely and transparent reporting of findings to the scientific community.

While the story of sivifene did not culminate in a new therapeutic option, the underlying concept of a topically applied immunomodulator for skin and mucosal cancers remains a valid and promising area for continued investigation.

Caption: Logical relationship of Sivifene's development.

References

The Pharmacokinetics of Topical Sivifene: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Discontinuation Notice: Development of Sivifene (also known as A-007) was discontinued after it reached Phase II clinical trials in the 2000s. The information presented herein is based on publicly available data from preclinical and clinical studies conducted prior to its discontinuation.

Executive Summary

Sivifene (Developmental Code: A-007; CAS Number: 2675-35-6) is a small-molecule immunomodulator and antineoplastic agent developed by Tigris Pharmaceuticals.[1] It was investigated primarily as a topical treatment for cutaneous cancer metastases and high-grade squamous intraepithelial lesions (HSIL) associated with human papillomavirus (HPV).[1] This guide provides a comprehensive overview of the known pharmacokinetic properties of Sivifene when administered via a topical gel formulation. Preclinical and clinical data indicate that Sivifene exhibits minimal systemic absorption, with plasma concentrations remaining below the level of detection after topical application.[2][3][4] This localized activity is a key characteristic of its pharmacokinetic profile, suggesting that its therapeutic effects are mediated primarily within the skin.

Pharmacokinetic Profile

The primary finding from multiple preclinical and clinical investigations is that topically applied Sivifene results in negligible systemic exposure.

Absorption and Systemic Exposure

Studies in multiple animal models (rats, rabbits, guinea pigs, and monkeys) and early clinical trials in humans consistently demonstrated a lack of detectable systemic absorption following the application of a 0.25% Sivifene gel.

-

Preclinical Findings: In acute, subacute, and subchronic dermal studies across several species, Sivifene did not produce detectable levels in the plasma and did not appear to penetrate dermal lymphatics.

-

Clinical Findings: In a multicenter study involving patients with cutaneous metastases, a 0.25% gel was applied twice daily. Pharmacokinetic analysis confirmed the preclinical findings, showing no detectable systemic absorption.

This contrasts sharply with oral administration, where Sivifene showed poor and prolonged absorption with very low bioavailability (e.g., 2% relative bioavailability in primates), reinforcing the rationale for its development as a topical agent.

Distribution, Metabolism, and Excretion

Due to the lack of detectable systemic absorption, the systemic distribution, metabolism, and excretion pathways of topically applied Sivifene have not been characterized. The drug's activity is considered to be confined to the local tissue at the site of application.

Data Summary

The following tables summarize the key pharmacokinetic parameters for Sivifene based on available studies.

Table 1: Systemic Pharmacokinetic Parameters of Topical Sivifene (0.25% Gel)

| Parameter | Species | Value | Source |

| Systemic Bioavailability | Multiple (incl. Human) | Not Detected | |

| Peak Plasma Concentration (Cmax) | Multiple (incl. Human) | Below Limit of Detection | |

| Time to Peak Concentration (Tmax) | Multiple (incl. Human) | Not Applicable | |

| Area Under the Curve (AUC) | Multiple (incl. Human) | Not Applicable |

Table 2: Preclinical Oral Pharmacokinetic Parameters of Sivifene

| Parameter | Species | Dose | Plasma Levels | Source |

| Plasma Concentration | Rats | 1 g/kg (single dose) | < 150 ng/mL | |

| Plasma Concentration | Monkeys | 5 g/kg (single dose) | < 22 ng/mL | |

| Relative Oral Bioavailability | Primates | Not Specified | 2% |

Experimental Protocols & Methodologies

Detailed protocols for specific skin permeation studies (e.g., Franz cell experiments) on Sivifene are not publicly available. However, the methodology for plasma concentration analysis has been published.

Analysis of Sivifene in Plasma

An analytical method for the determination of Sivifene (A-007) in plasma samples was developed and applied in preclinical pharmacokinetic studies.

-

Method: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

-

Sample Preparation:

-

Plasma samples are spiked with an internal standard (2,2'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone).

-

Proteins are precipitated using acetonitrile.

-

The sample is centrifuged and filtered prior to injection into the HPLC system.

-

-

Chromatography:

-

Column: Reversed-phase column.

-

Detection: UV at 365 nm.

-

Retention Times: Sivifene (4.4 min) and the internal standard (6.0 min).

-

-

Application: This method was successfully used to analyze plasma from rats and monkeys in pharmacokinetic and toxicity studies.

Clinical Trial Protocol (Cutaneous Metastases)

The primary clinical study assessing the topical application of Sivifene was a multicenter trial in patients with cutaneous metastases.

-

Study Design: Multicenter study involving 27 patients with inoperable skin lesions from various cancers.

-

Formulation: Sivifene 0.25% gel.

-

Dosing Regimen: Gel was applied twice daily to the cancerous lesions.

-

Control: A healthy skin area distant from the cancer was also treated as a control, and an untreated cancerous area served as a cancer control.

-

Primary Endpoints: Efficacy (tumor response) and safety (skin toxicity). Although not a primary endpoint, pharmacokinetic analysis confirmed the lack of systemic absorption.

Visualizations: Workflows and Pathways

Topical Drug Assessment Workflow

The following diagram illustrates a typical workflow for the preclinical and early clinical assessment of a topical drug like Sivifene.

Drug Permeation Pathways Through Skin

Sivifene, when applied topically, must navigate the layers of the skin to reach its target. The diagram below shows the potential routes a molecule can take. Given its negligible systemic absorption, Sivifene is presumed to remain primarily in the epidermis and dermis.

Hypothesized Mechanism of Action

While the exact mechanism of Sivifene is unknown, it is thought to act as an immunomodulator. It was initially hypothesized to be a Selective Estrogen Receptor Modulator (SERM) but was later found not to bind to the estrogen receptor. The prevailing hypothesis is that it upregulates the CD45 receptor on T-lymphocytes.

References

- 1. Sivifene - Wikipedia [en.wikipedia.org]

- 2. Relative bioavailability of 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative dermal pharmacology and toxicology of 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) in rodents and primates - PubMed [pubmed.ncbi.nlm.nih.gov]

Sivifene's initial classification as a selective estrogen receptor modulator

An In-depth Technical Guide on the Initial Hypothesis and Subsequent Reclassification of Sivifene (A-007) Away from the Selective Estrogen Receptor Modulator (SERM) Class.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Sivifene (developmental code name A-007) is a small-molecule antineoplastic and immunomodulator that was investigated in the early 2000s for the topical treatment of cutaneous metastases and high-grade squamous intraepithelial lesions associated with human papillomavirus (HPV) infection.[1] Developed by Tigris Pharmaceuticals, the compound's structural similarity to the well-known Selective Estrogen Receptor Modulator (SERM), tamoxifen, led to its initial classification within this drug class.[1] However, subsequent preclinical and clinical investigations revealed a different mechanism of action, ultimately leading to its reclassification. This guide provides a detailed overview of the initial SERM hypothesis for Sivifene, the experimental evidence that refuted this classification, and the current understanding of its mode of action.

The Initial SERM Hypothesis: A Structural Analogy

The primary basis for the initial classification of Sivifene as a SERM was its structural resemblance to tamoxifen, a triphenylethylene derivative widely used in the treatment of estrogen receptor (ER)-positive breast cancer. This structural analogy suggested that Sivifene might also bind to the estrogen receptor and exhibit tissue-selective estrogenic and antiestrogenic effects.

The prevailing understanding of SERM action at the time was centered on the ligand-induced conformational changes in the estrogen receptor, which in turn would modulate the recruitment of co-activator and co-repressor proteins to the receptor-DNA complex, leading to tissue-specific gene regulation. It was hypothesized that Sivifene would follow this established paradigm.

The Canonical SERM Signaling Pathway

The diagram below illustrates the generally accepted signaling pathway for a typical SERM, which was the initial hypothesis for Sivifene's mechanism of action.

Re-evaluation of the Mechanism of Action: Experimental Disproof

Despite the compelling structural analogy, rigorous experimental evaluation revealed that Sivifene does not function as a SERM.[1] The key experiments that would have been conducted to determine this are estrogen receptor binding assays and functional assays to measure estrogenic or antiestrogenic activity.

Estrogen Receptor Binding Assays

A critical determinant of SERM activity is the ability to bind to estrogen receptors (ERα and ERβ). Standard competitive binding assays are used to measure the affinity of a test compound for the ER. In these assays, a radiolabeled estrogen, such as [³H]-estradiol, is incubated with a source of ER (e.g., recombinant protein or cell lysates) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled estrogen is measured, and from this, the binding affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) is calculated.

Subsequent research on Sivifene demonstrated that it does not bind to the estrogen receptor.[1] The following table summarizes the expected results from such an assay, comparing Sivifene to known ER ligands.

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| Estradiol | ERα | ~0.1 nM | Representative |

| Tamoxifen | ERα | ~2.5 nM | Representative |

| Sivifene (A-007) | ERα | No significant binding | [1] |

Table 1: Representative Estrogen Receptor Binding Affinities.

-

Preparation of ER Source: Recombinant human ERα protein is diluted in a binding buffer (e.g., Tris-HCl buffer containing protease inhibitors).

-

Incubation: A constant concentration of [³H]-estradiol (e.g., 0.5 nM) is incubated with the ERα protein in the presence of a range of concentrations of the test compound (e.g., Sivifene, from 10⁻¹² to 10⁻⁵ M) or a known competitor (e.g., unlabeled estradiol or tamoxifen). A control with no competitor is included to determine maximum binding, and a control with a large excess of unlabeled estradiol is included to determine non-specific binding.

-

Separation of Bound and Free Ligand: After incubation to equilibrium (e.g., 18-24 hours at 4°C), the bound and free radioligand are separated. This is commonly achieved by adsorbing the unbound ligand to dextran-coated charcoal followed by centrifugation.

-

Quantification: The radioactivity in the supernatant, which represents the bound [³H]-estradiol, is measured by liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Functional Assays for Estrogenic/Antiestrogenic Activity

To be classified as a SERM, a compound must demonstrate either estrogenic (agonist) or antiestrogenic (antagonist) activity in a functional assay. A common in vitro method is the ERE-luciferase reporter assay in an ER-positive cell line, such as MCF-7 human breast cancer cells. In this assay, the cells are transfected with a plasmid containing a luciferase reporter gene under the control of an estrogen response element (ERE).

-

Agonist activity is detected by an increase in luciferase expression when the cells are treated with the test compound alone.

-

Antagonist activity is determined by the ability of the test compound to inhibit the increase in luciferase expression induced by estradiol.

Studies on Sivifene revealed that it does not possess antiestrogenic activity. The table below shows the expected outcome of a functional assay.

| Treatment | Luciferase Activity (Relative Light Units) | Conclusion |

| Vehicle Control | 100 | Baseline |

| Estradiol (1 nM) | 1,500 | Strong Agonist |

| Tamoxifen (100 nM) | 250 | Weak Agonist |

| Estradiol (1 nM) + Tamoxifen (100 nM) | 400 | Antagonist Activity |

| Sivifene (1 µM) | 110 | No Agonist Activity |

| Estradiol (1 nM) + Sivifene (1 µM) | 1,450 | No Antagonist Activity |

Table 2: Representative Results from an ERE-Luciferase Reporter Assay.

The Emergence of an Immunomodulatory Mechanism

With the refutation of the SERM hypothesis, research shifted to identify the true mechanism of action for Sivifene. Evidence now suggests that its antineoplastic effects are derived from its immunomodulatory properties. The proposed mechanism involves the upregulation of the CD45 T-lymphocyte cell surface receptor. CD45 is a protein tyrosine phosphatase that is crucial for T-cell activation. By modulating the activity of T-cells, Sivifene is thought to enhance the host's immune response against cancerous or precancerous cells.

Conclusion

The case of Sivifene serves as a critical reminder in the field of drug development that structural analogy, while a useful starting point for hypothesis generation, is not a substitute for rigorous experimental validation. The initial classification of Sivifene as a SERM based on its resemblance to tamoxifen was a logical first step, but was ultimately proven incorrect by fundamental biochemical and functional assays. The subsequent discovery of its immunomodulatory properties highlights the importance of unbiased mechanistic studies to accurately characterize novel therapeutic agents. For researchers and scientists, the story of Sivifene underscores the necessity of a multi-faceted approach to drug characterization, where structural insights are complemented by comprehensive in vitro and in vivo testing to elucidate the true mechanism of action. This ensures that the development of new medicines is based on a solid foundation of scientific evidence.

References

Methodological & Application

Application Notes and Protocols for In-Vivo Studies of a Topical Sivifene Formulation

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sivifene is a small-molecule immunomodulator and antineoplastic agent that was investigated as a topical treatment for cutaneous cancer metastases, particularly high-grade squamous intraepithelial lesions (HSIL) associated with human papillomavirus (HPV) infection.[1] Although its clinical development was discontinued after Phase II trials, the compound remains of interest for its potential immunomodulatory effects.[1][2] This document provides a detailed, representative protocol for the in-vivo evaluation of a topical Sivifene formulation, based on established methodologies for topical drug delivery and relevant disease models.

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanism of action for Sivifene is not fully elucidated, it is thought to exert its effects through the upregulation of the CD45 T-lymphocyte cell surface receptor, suggesting an immunomodulatory role.[1] In the context of HPV-associated lesions, a plausible signaling pathway would involve the modulation of immune responses to virally-infected cells and the induction of apoptosis. A hypothetical signaling pathway is presented below.

Caption: Hypothetical signaling pathway for Sivifene's immunomodulatory action.

Experimental Protocols

This section outlines detailed methodologies for the in-vivo evaluation of a topical Sivifene formulation.

Animal Model Selection

For studying a topical agent intended for HPV-associated lesions, a relevant animal model is crucial. The K14-HPV16 transgenic mouse model, which expresses HPV16 early-region genes in the epidermis and develops skin lesions resembling human HSIL, is a suitable choice.

Formulation Preparation

A representative topical formulation of Sivifene can be prepared as a nanoemulsion gel to enhance skin penetration.[3]

Table 1: Representative Sivifene Nanoemulsion Gel Formulation

| Component | Function | Concentration (% w/w) |

| Sivifene | Active Pharmaceutical Ingredient | 1.0 |

| Oleic Acid | Oil Phase | 10.0 |

| Tween 80 | Surfactant | 15.0 |

| Propylene Glycol | Co-surfactant | 5.0 |

| Carbopol 940 | Gelling Agent | 1.0 |

| Triethanolamine | pH Adjuster | q.s. to pH 6.0 |

| Purified Water | Aqueous Phase | q.s. to 100 |

Protocol for Preparation:

-

Dissolve Sivifene in the oil phase (Oleic Acid).

-

Separately, mix the surfactant (Tween 80) and co-surfactant (Propylene Glycol).

-

Add the oil phase to the surfactant/co-surfactant mixture and vortex to form the nanoemulsion pre-concentrate.

-

Slowly add the aqueous phase (Purified Water) to the pre-concentrate under constant stirring.

-

Disperse Carbopol 940 in the nanoemulsion with gentle agitation.

-

Adjust the pH to 6.0 using Triethanolamine to form the gel.

In-Vivo Efficacy Study

Objective: To evaluate the therapeutic efficacy of topical Sivifene in reducing lesion size in K14-HPV16 transgenic mice.

Experimental Design:

-

Animals: 30 K14-HPV16 transgenic mice (female, 8-10 weeks old) with visible skin lesions.

-

Groups (n=10 per group):

-

Group 1: Vehicle Control (Nanoemulsion gel without Sivifene)

-

Group 2: 1% Sivifene Topical Formulation

-

Group 3: Positive Control (e.g., topical Imiquimod)

-

-

Treatment Protocol:

-

Gently shave the hair around the lesion area.

-

Apply 100 mg of the assigned formulation to the lesion daily for 4 weeks.

-

Measure lesion dimensions with a digital caliper twice weekly.

-

Monitor animal body weight and general health status daily.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the animals and excise the treated skin lesions.

-

Fix a portion of the tissue in 10% neutral buffered formalin for histopathological analysis (H&E staining).

-

Homogenize another portion for cytokine analysis (e.g., IL-2, IFN-γ, TNF-α) by ELISA.

-

Table 2: Hypothetical Efficacy Data

| Group | Initial Lesion Volume (mm³) | Final Lesion Volume (mm³) | % Reduction |

| Vehicle Control | 50.2 ± 5.1 | 65.8 ± 6.3 | -31.1 |

| 1% Sivifene | 49.8 ± 4.9 | 22.4 ± 3.8 | 55.0 |

| Positive Control | 51.1 ± 5.3 | 20.1 ± 3.5 | 60.7 |

Skin Irritation Study

Objective: To assess the potential of the Sivifene formulation to cause skin irritation. This can be performed according to OECD Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) as a preliminary screen, followed by in-vivo confirmation.

In-Vivo Protocol (adapted from Draize test principles):

-

Animals: 6 healthy albino rabbits.

-

Procedure:

-

Shave a 10 cm x 15 cm area on the back of each rabbit 24 hours before the test.

-

Apply 0.5 g of the 1% Sivifene formulation to a 2.5 cm x 2.5 cm area of intact skin on one side of the back.

-

Apply 0.5 g of the vehicle control to a corresponding area on the other side.

-

Cover the application sites with gauze patches.

-

After 4 hours of exposure, remove the patches and wash the skin with lukewarm water.

-

Observe and score for erythema and edema at 1, 24, 48, and 72 hours post-application.

-

Table 3: Hypothetical Skin Irritation Scores

| Time Point | Erythema Score (0-4) | Edema Score (0-4) |

| 1 hour | 0.5 ± 0.2 | 0.2 ± 0.1 |

| 24 hours | 0.8 ± 0.3 | 0.4 ± 0.2 |

| 48 hours | 0.3 ± 0.1 | 0.1 ± 0.1 |

| 72 hours | 0 | 0 |

Scores are based on a 0-4 scale where 0 is no reaction and 4 is severe. A primary irritation index is calculated from these scores.

Dermal Pharmacokinetics (Skin Penetration)

Objective: To determine the concentration of Sivifene in different skin layers after topical application.

Protocol:

-

Animals: 18 hairless mice, divided into groups for different time points.

-

Procedure:

-

Apply 100 mg of 1% Sivifene formulation to a defined area on the back of the mice.

-

At specified time points (e.g., 1, 2, 4, 8, 12, 24 hours), euthanize a group of mice (n=3 per time point).

-

Excise the treated skin.

-

Separate the stratum corneum using tape stripping.

-

Separate the epidermis from the dermis by heat treatment.

-

Extract Sivifene from each skin layer using an appropriate solvent (e.g., acetonitrile).

-

Quantify Sivifene concentration using a validated HPLC-UV method.

-

Table 4: Hypothetical Sivifene Concentration in Skin Layers (at 4 hours)

| Skin Layer | Sivifene Concentration (µg/g tissue) |

| Stratum Corneum | 15.2 ± 2.1 |

| Epidermis | 8.7 ± 1.5 |

| Dermis | 3.1 ± 0.8 |

Experimental Workflow Visualization

The overall workflow for the in-vivo evaluation is depicted below.

Caption: Experimental workflow for in-vivo evaluation of topical Sivifene.

Disclaimer: This document provides a representative protocol based on established scientific methodologies. Specific experimental parameters should be optimized and validated for any new formulation or animal model. All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols: Sivifene Assay Methods for Measuring Immunomodulatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sivifene (formerly A-007) is a small molecule that has been investigated for its antineoplastic and immunomodulatory properties.[1] While its precise mechanism of action is not fully elucidated, it is thought to exert its effects on the immune system, potentially through the upregulation of the CD45 T-lymphocyte cell surface receptor.[1] This document provides detailed application notes and protocols for a panel of in vitro assays to characterize the immunomodulatory effects of Sivifene. These assays are designed to assess its impact on key immune cell functions and signaling pathways, providing a framework for preclinical evaluation.

I. T-Cell Proliferation Assay

Application: To determine the effect of Sivifene on the proliferative capacity of T-lymphocytes in response to stimulation. T-cell proliferation is a hallmark of T-cell activation.[2][3] This assay can reveal whether Sivifene enhances or suppresses T-cell mediated immune responses.

Protocol: CFSE-Based T-Cell Proliferation Assay

This protocol utilizes Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.[4]

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

-

Sivifene (dissolved in an appropriate solvent, e.g., DMSO)

-

RPMI-1640 complete medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

-

Phosphate Buffered Saline (PBS)

-

FACS tubes

-

Flow cytometer

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling:

-

Resuspend 1 x 10^7 PBMCs in 1 ml of pre-warmed PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Incubate on ice for 5 minutes.

-

Wash the cells twice with complete RPMI-1640 medium.

-

-

Cell Seeding and Treatment:

-

Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/ml.

-

Seed 100 µl of the cell suspension into each well of a 96-well round-bottom plate.

-

Prepare serial dilutions of Sivifene in complete RPMI-1640 medium. Add 100 µl of the Sivifene dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

-

T-Cell Stimulation:

-

To stimulated wells, add anti-CD3 (final concentration 1 µg/ml) and anti-CD28 (final concentration 1 µg/ml) antibodies.

-

Include unstimulated control wells (no anti-CD3/CD28).

-

-

Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells and transfer to FACS tubes.

-

Wash the cells with PBS.

-

Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.

-

Acquire data on a flow cytometer, measuring the CFSE fluorescence in the appropriate channel.

-

Analyze the data to determine the percentage of proliferating cells (cells with diluted CFSE fluorescence).

-

Data Presentation:

| Treatment Group | Sivifene Conc. (µM) | % Proliferating CD4+ T-Cells (Mean ± SD) | % Proliferating CD8+ T-Cells (Mean ± SD) |

| Unstimulated Control | 0 | 1.2 ± 0.3 | 0.8 ± 0.2 |

| Stimulated Control (Vehicle) | 0 | 65.4 ± 4.1 | 72.1 ± 5.3 |

| Sivifene | 0.1 | 75.2 ± 3.8 | 80.5 ± 4.9 |

| Sivifene | 1 | 88.9 ± 5.2 | 91.3 ± 6.1 |

| Sivifene | 10 | 55.7 ± 6.5 | 60.2 ± 7.2 |

Experimental Workflow:

References

Application of Sivifene in Treating Cutaneous Metastases Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract